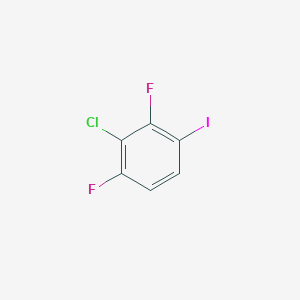

2-Chloro-1,3-difluoro-4-iodobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-1,3-difluoro-4-iodobenzene (CDIB) is a halogenated aromatic compound that has been used in a variety of scientific and industrial applications. Its chemical structure consists of a benzene ring with two chlorine atoms, one difluoromethyl group, and one iodide group. CDIB has attracted attention due to its unique properties, such as its high solubility in polar solvents, high reactivity, and stability in air.

Wissenschaftliche Forschungsanwendungen

- Scientific Field : Organic Chemistry

- Application Summary : m-Aryloxy phenols, which can be synthesized from phenol derivatives like 2-Chloro-1,3-difluoro-4-iodobenzene, have a wide range of applications. They are used as antioxidants, ultraviolet absorbers, and flame retardants .

- Methods of Application : The synthesis involves a nucleophilic aromatic substitution reaction between 2,5-difluoro-4-bromonitrobenzene and 3-methoxy phenol to obtain an ether .

- Results or Outcomes : These compounds improve the thermal stability and flame resistance of materials like plastics, adhesives, and coatings. They also have potential biological activities, including anti-tumor and anti-inflammatory effects .

- Scientific Field : Agrochemical and Pharmaceutical Industries

- Application Summary : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from compounds like 2-Chloro-1,3-difluoro-4-iodobenzene, are used in the protection of crops from pests .

- Methods of Application : The synthesis involves the conversion of 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis and Applications of m-Aryloxy Phenols

Synthesis and Application of Trifluoromethylpyridines

- Scientific Field : Organic Chemistry

- Application Summary : m-Aryloxy phenols can be synthesized from phenol derivatives like 2-Chloro-1,3-difluoro-4-iodobenzene. They are used as antioxidants, ultraviolet absorbers, and flame retardants .

- Methods of Application : The synthesis involves a nucleophilic aromatic substitution reaction between 2,5-difluoro-4-bromonitrobenzene and 3-methoxy phenol to obtain an ether .

- Results or Outcomes : These compounds improve the thermal stability and flame resistance of materials like plastics, adhesives, and coatings. They also have potential biological activities, including anti-tumor and anti-inflammatory effects .

- Scientific Field : Agrochemical and Pharmaceutical Industries

- Application Summary : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from compounds like 2-Chloro-1,3-difluoro-4-iodobenzene, are used in the protection of crops from pests .

- Methods of Application : The synthesis involves the conversion of 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis of m-Aryloxy Phenols

Synthesis of Trifluoromethylpyridines

- Scientific Field : Organic Chemistry

- Application Summary : m-Aryloxy phenols can be synthesized from phenol derivatives like 2-Chloro-1,3-difluoro-4-iodobenzene. They are used as antioxidants, ultraviolet absorbers, and flame retardants .

- Methods of Application : The synthesis involves a nucleophilic aromatic substitution reaction between 2,5-difluoro-4-bromonitrobenzene and 3-methoxy phenol to obtain an ether .

- Results or Outcomes : These compounds improve the thermal stability and flame resistance of materials like plastics, adhesives, and coatings. They also have potential biological activities, including anti-tumor and anti-inflammatory effects .

- Scientific Field : Agrochemical and Pharmaceutical Industries

- Application Summary : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from compounds like 2-Chloro-1,3-difluoro-4-iodobenzene, are used in the protection of crops from pests .

- Methods of Application : The synthesis involves the conversion of 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis of m-Aryloxy Phenols

Synthesis of Trifluoromethylpyridines

Eigenschaften

IUPAC Name |

2-chloro-1,3-difluoro-4-iodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2I/c7-5-3(8)1-2-4(10)6(5)9/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZBGQHUCKRNDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378552 |

Source

|

| Record name | 2-chloro-1,3-difluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1,3-difluoro-4-iodobenzene | |

CAS RN |

202925-06-2 |

Source

|

| Record name | 2-chloro-1,3-difluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B1350460.png)

![1-{3-Chloro-4-[(4-methyl-3-nitrobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1350468.png)

![2,4-difluoro-N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B1350478.png)

![N'-[5-(4-Chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B1350499.png)